1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE
Overview
Description
1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE typically involves the reaction of 1,3-benzodioxole with a piperazine derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-METHYLPIPERAZINE
- 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYLPIPERAZINE
- 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-ETHYLPIPERAZINE
Uniqueness
1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its unique structure may result in different binding affinities and selectivities for molecular targets.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)13-21-8-10-22(11-9-21)14-18-6-7-19-20(12-18)24-15-23-19/h2-7,12H,8-11,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFYXKKOCHLEBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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